Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane
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Overview
Description
Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to a triphenyl group and an ester group derived from 2,4,6-trimethylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,4,6-trimethylbenzoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually include moderate temperatures and the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various ester derivatives.
Scientific Research Applications
Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research into the potential medicinal properties of organotin compounds includes their use as antifungal and anticancer agents.
Industry: It can be used in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
The mechanism by which triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites in biological molecules, potentially disrupting normal cellular functions. The ester group may also participate in hydrolysis reactions, releasing 2,4,6-trimethylbenzoic acid, which can further interact with biological systems.
Comparison with Similar Compounds
Similar Compounds
- Triphenyltin hydroxide
- Triphenyltin chloride
- Triphenyltin acetate
Uniqueness
Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane is unique due to the presence of the 2,4,6-trimethylbenzoyl ester group, which imparts distinct chemical properties compared to other triphenyltin compounds
Properties
CAS No. |
61057-38-3 |
---|---|
Molecular Formula |
C28H26O2Sn |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
triphenylstannyl 2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C10H12O2.3C6H5.Sn/c1-6-4-7(2)9(10(11)12)8(3)5-6;3*1-2-4-6-5-3-1;/h4-5H,1-3H3,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
WCVZAZIXQGWUCG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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